molecular formula C20H25NO4 B2962189 3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351659-93-2

3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2962189
CAS No.: 1351659-93-2
M. Wt: 343.423
InChI Key: MQTIPLBCHDIULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide is a chemical compound known for its versatile applications in scientific research. Its unique structure, which includes both diethoxy and hydroxy-phenylpropyl groups, makes it suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-hydroxy-2-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving continuous monitoring and control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide group.

    Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide
  • 3,4-diethoxy-N-(2-hydroxy-2-phenylethyl)benzamide

Uniqueness

3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide is unique due to its specific combination of diethoxy and hydroxy-phenylpropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

3,4-diethoxy-N-(2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-4-24-17-12-11-15(13-18(17)25-5-2)19(22)21-14-20(3,23)16-9-7-6-8-10-16/h6-13,23H,4-5,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTIPLBCHDIULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC(C)(C2=CC=CC=C2)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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